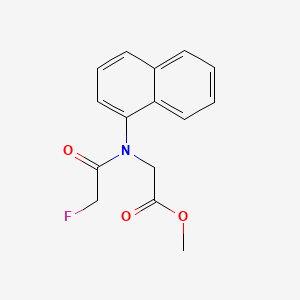
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester is a synthetic organic compound with a complex structure It is derived from glycine, an amino acid, and features a fluoroacetyl group and a naphthyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester typically involves the esterification of glycine derivatives. One common method involves the reaction of glycine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways . The fluoroacetyl group can enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester is unique due to the presence of both a fluoroacetyl group and a naphthyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications, compared to other glycine derivatives .
Biologische Aktivität
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₄H₁₄FNO₂
- Molecular Weight : 249.27 g/mol
This structure comprises a glycine backbone modified with a fluoroacetyl group and a naphthyl moiety, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways.
- Cytotoxicity : It has been evaluated for its effects on various cancer cell lines.
- Enzyme Inhibition : The compound's interaction with specific enzymes involved in metabolic pathways is noteworthy.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related conjugates have demonstrated inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in inflammatory responses.
| Compound | COX Inhibition (%) | LOX Inhibition (%) |
|---|---|---|
| Compound A | 75% | 85% |
| Compound B | 60% | 90% |
| Glycine N-(fluoroacetyl)-N-1-naphthyl-, methyl ester | TBD | TBD |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicate that it may possess selective toxicity towards tumor cells while sparing normal cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of Glycine derivatives on human leukemia cells:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| CEM (Leukemia) | 0.13 ± 0.06 | Induction of apoptosis |
| MCF-7 (Breast) | TBD | Cell cycle arrest |
| HeLa (Cervical) | TBD | Inhibition of proliferation |
Enzyme Interaction
The compound's interaction with metabolic enzymes has been explored, particularly its role as an inhibitor of transglutaminase. This enzyme is implicated in various cellular processes, including apoptosis and differentiation.
Enzyme Inhibition Data
The mechanisms through which this compound exerts its biological effects include:
- Modulation of Signaling Pathways : It may influence pathways related to inflammation and cancer progression.
- Covalent Binding : The fluoroacetyl group may facilitate covalent interactions with target proteins, enhancing its inhibitory effects.
Eigenschaften
CAS-Nummer |
23554-61-2 |
|---|---|
Molekularformel |
C15H14FNO3 |
Molekulargewicht |
275.27 g/mol |
IUPAC-Name |
methyl 2-[(2-fluoroacetyl)-naphthalen-1-ylamino]acetate |
InChI |
InChI=1S/C15H14FNO3/c1-20-15(19)10-17(14(18)9-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3 |
InChI-Schlüssel |
SSUIANFQGFPVKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN(C1=CC=CC2=CC=CC=C21)C(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















